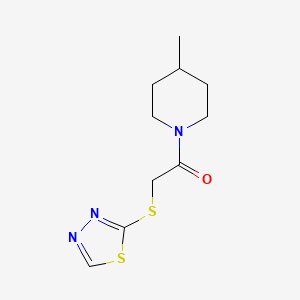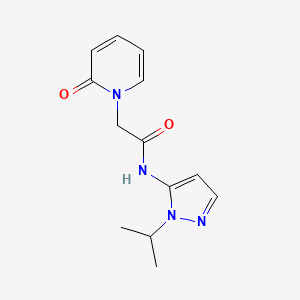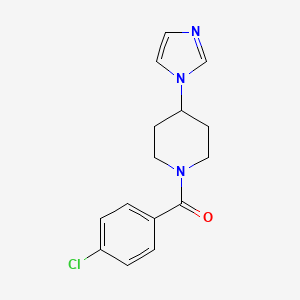
1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, also known as MTSET, is a chemical compound that has been widely used in scientific research for its unique properties. MTSET is a sulfhydryl-reactive compound that can modify proteins and enzymes by covalently binding to their cysteine residues. This feature has made MTSET a valuable tool in studying the structure, function, and regulation of various biological molecules.
作用機序
1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone modifies proteins and enzymes by covalently binding to their cysteine residues. This process is irreversible and can lead to the inhibition or activation of the modified molecules. The modification of cysteine residues by 1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone can also affect the redox state of the modified molecules, which can have downstream effects on their activity and interactions with other molecules.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone can have various biochemical and physiological effects depending on the molecules that it modifies. For example, 1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone can inhibit the activity of ion channels by modifying their cysteine residues, which can lead to changes in membrane potential, neurotransmitter release, and muscle contraction. 1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone can also activate or inhibit the activity of enzymes by modifying their active sites, which can affect various metabolic pathways and signaling cascades.
実験室実験の利点と制限
1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has several advantages for lab experiments, such as its ability to modify specific cysteine residues in target molecules, its irreversible modification, and its high reactivity. However, 1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also has some limitations, such as its potential non-specific modification of other amino acids, its potential toxicity to cells and tissues, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of 1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone in scientific research. For example, researchers can use 1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone to study the structure and function of newly discovered molecules, such as membrane transporters and receptors. 1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone can also be used to study the effects of post-translational modifications on protein function and regulation. Furthermore, researchers can develop new derivatives of 1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone with improved properties, such as higher specificity, lower toxicity, and better solubility. These developments can lead to new insights into the mechanisms of biological processes and diseases, and contribute to the development of new therapies and drugs.
合成法
1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone can be synthesized through a multistep process that involves the reaction of 1,3,4-thiadiazole-2-thiol with 4-methylpiperidine, followed by the addition of ethyl bromoacetate and subsequent hydrolysis to yield the final product. The synthesis of 1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone is relatively simple and can be performed on a large scale, making it readily available for scientific research.
科学的研究の応用
1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been extensively used in scientific research to study the structure and function of various biological molecules, such as ion channels, transporters, receptors, and enzymes. 1-(4-Methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone can modify cysteine residues in these molecules, which can alter their activity, conformation, and interactions with other molecules. This feature has allowed researchers to gain insights into the mechanisms of various biological processes and diseases.
特性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-8-2-4-13(5-3-8)9(14)6-15-10-12-11-7-16-10/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXKIPGEIXWHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)

![5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B7528471.png)
![(E)-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7528479.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)
![2-[[5-Cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7528493.png)

![2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide](/img/structure/B7528513.png)

![2-[[[3-(1-Cyclopropyltetrazol-5-yl)phenyl]carbamoylamino]methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B7528527.png)